molecular formula C16H19N5 B12182860 N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12182860
M. Wt: 281.36 g/mol
InChI Key: AGDPRFHMDHAHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic and pharmacological studies.

Chemical Reactions Analysis

N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.

Scientific Research Applications

N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-(3-methylbutyl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C16H19N5/c1-12(2)10-11-17-14-8-9-15-18-19-16(21(15)20-14)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,17,20)

InChI Key

AGDPRFHMDHAHHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.